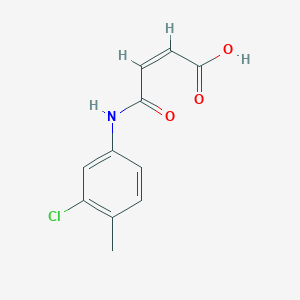
(Z)-4-(3-chloro-4-methylanilino)-4-oxobut-2-enoic acid
カタログ番号 B2715210
CAS番号:
116081-44-8
分子量: 239.66
InChIキー: SNQFRXRWCMCJRX-PLNGDYQASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is likely an aromatic amine, which contains a carboxylic acid group and a methylaniline group. The presence of the carboxylic acid group suggests that it might exhibit acidic properties, while the methylaniline group is a common structure in many pharmaceuticals and could contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a conjugated system involving the carboxylic acid group and the aromatic ring, which could result in interesting optical and electronic properties. The chlorine atom might also influence the reactivity and properties of the molecule .Chemical Reactions Analysis
As an aromatic amine, this compound could undergo various reactions such as electrophilic substitution, oxidation, and reduction. The carboxylic acid group could also participate in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it might exhibit moderate polarity due to the presence of the carboxylic acid group, and its solubility could be influenced by the aromatic ring and the chlorine atom .科学的研究の応用
Synthesis and Characterization
- Research has focused on synthesizing and characterizing compounds structurally related to (Z)-4-(3-chloro-4-methylanilino)-4-oxobut-2-enoic acid, employing various techniques like FT-IR, NMR, and X-ray crystallography. These studies aim to understand the molecular structure and stability, highlighting intramolecular hydrogen bonding and crystal structure formations, which are crucial for their potential applications in medicinal chemistry and materials science (Sirajuddin et al., 2015).
Biological Activities
- Derivatives of (Z)-4-(3-chloro-4-methylanilino)-4-oxobut-2-enoic acid have been investigated for their interaction with DNA, cytotoxicity, antitumor, and antioxidant activities. These compounds exhibit potential as antitumor agents and antioxidants, with studies demonstrating their effective DNA intercalation and radical scavenging properties. Such findings underscore their potential in developing new therapeutic agents (Sirajuddin et al., 2015).
Environmental and Material Science Applications
- In environmental science, research has explored the photocatalytic degradation of toxic phenols using nanomaterials derived from similar compounds, highlighting the role of these materials in water treatment and pollution control. The high surface activity and semiconducting nature of these catalysts enhance the oxidation of pollutants, offering a green solution to environmental remediation (Rani & Shanker, 2018).
Advanced Materials Development
- The synthesis of building blocks for biologically active compounds includes creating derivatives of (Z)-4-(3-chloro-4-methylanilino)-4-oxobut-2-enoic acid. These building blocks are pivotal in developing novel materials with potential applications in drug delivery, biomaterials, and nanotechnology. Efficient synthesis protocols using microwave assistance and specific catalysts highlight the compound's versatility in materials science (Tolstoluzhsky et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(Z)-4-(3-chloro-4-methylanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQFRXRWCMCJRX-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C\C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(3-chloro-4-methylanilino)-4-oxobut-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide
1396810-35-7

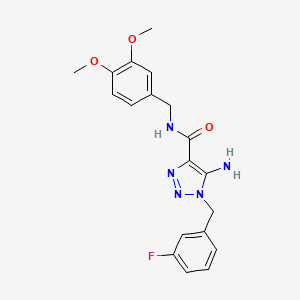

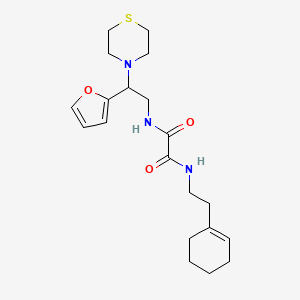
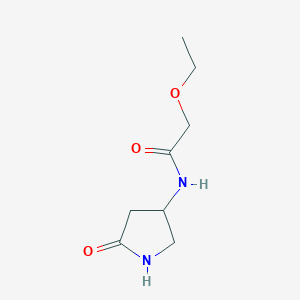
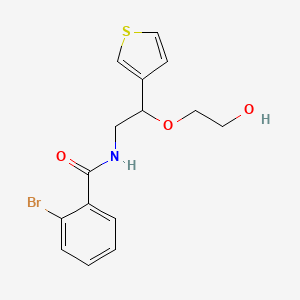
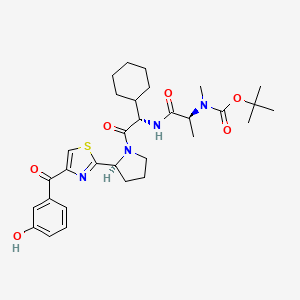
![1-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-A]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B2715139.png)
![Methyl 3-(2,4-dichlorophenoxymethyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2715140.png)
![N-Ethyl-N-[2-[4-(2-methylbenzimidazol-1-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2715141.png)
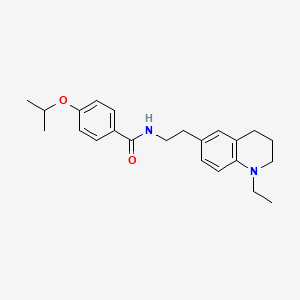

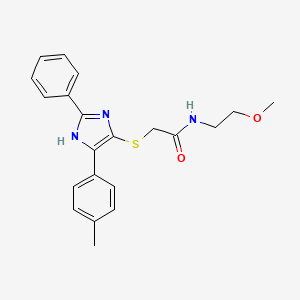
![5-[(3,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2715146.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2715148.png)